(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Scientific Research Applications
1. Use in Polymer Synthesis
(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and related derivatives have been utilized in the synthesis of alicyclic polymers. These polymers are designed for 193 nm photoresist materials in lithographic processes, providing properties like solubility in organic solvents and varying glass transition temperatures (Okoroanyanwu et al., 1998).
2. Synthesis of Carbocyclic Nucleoside Analogues
This compound serves as a chiral building block in the synthesis of carbocyclic nucleoside analogues. An example includes a formal synthesis of aristeromycin, highlighting its potential in developing antiviral agents (Helmchen et al., 1993).
3. Addition Polymerization Applications
It's used in Pd(II)-catalyzed homo- and copolymerizations of norbornene derivatives to produce cycloaliphatic polyolefins with functional groups. Such applications are significant in the development of polymers with specific characteristics and functionalities (Mathew et al., 1996).
4. Research in Organic Chemistry Education
The compound has been utilized in educational settings, particularly in organic chemistry labs. It aids in understanding the principles of constrained ring systems and the factors affecting chemical shifts and coupling constants in NMR spectroscopy (Birchall et al., 2021).
5. Use in Corrosion Protection Research
Research has been conducted on the synthesis of acetylenic esters of this compound to explore their protective properties against acid corrosion of steel, indicating its potential use in materials science and engineering (Mamedov, 2004).
6. Development of Magnetic Nanoparticle Stabilizers
This compound has been part of the synthesis of novel diblock copolymers for the stabilization of magnetic nanoparticles. These polymers, prepared via ring-opening metathesis polymerization, are significant in molecular nanoscience and the development of magnetic nanocomposites (Belfield & Zhang, 2006).
properties
IUPAC Name |
(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)/t5-,6+,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGUSUBEMUKACF-VQVTYTSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]([C@H]1C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
CAS RN |
934-30-5 | |
Record name | 5-Norbornene-2-carboxylic acid, exo- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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